![molecular formula C10H10N4O7 B2396508 3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid CAS No. 110358-59-3](/img/structure/B2396508.png)
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid” is an organic compound . It has an empirical formula of C11H13N3O7 and a molecular weight of 299.24 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(O)CCOCCNC1=CC=C(N+=O)C=C1N+=O
. This indicates the presence of a carboxylic acid group (O=C(O)), a dinitrophenyl group (C1=CC=C(N+=
Scientific Research Applications
Analytical Chemistry and High-Performance Liquid Chromatography (HPLC)
The 2,4-dinitrophenyl (DNP) derivatives of amino acids serve as valuable analytical forms in HPLC. Researchers have explored their dissociation constants in micellar solutions of sodium dodecyl sulfate, which acts as a micellar mobile phase in reversed-phase liquid chromatography. These derivatives allow for the precise determination of amino acid composition in polypeptide fractions of animal origin .
Proteinogenic Amino Acid Analysis
The synthesis of 2,4-DNP derivatives of proteinogenic amino acids provides a powerful tool for amino acid analysis. By reacting free amino acids with 2,4-dinitrofluorobenzene, researchers can obtain crystalline derivatives suitable for further investigation. These derivatives aid in identifying and quantifying specific amino acids in complex biological samples .
Structural Studies and Crystallography
Researchers have used 2,4-DNP derivatives to study the structure of biomolecules. These derivatives can form stable complexes with various compounds, including sugars and nucleosides. Their crystalline nature allows for X-ray crystallography, providing insights into molecular conformations and interactions .
Biochemical Research and Enzyme Inhibition Studies
The unique chemical properties of 2,4-DNP derivatives make them useful in enzyme inhibition studies. By modifying specific functional groups, researchers can investigate enzyme-substrate interactions and design potential inhibitors. These derivatives serve as valuable tools for understanding enzymatic processes .
Chemical Biology and Targeted Drug Delivery
Researchers have explored the use of 2,4-DNP derivatives as carriers for drug delivery systems. By conjugating them to specific ligands or nanoparticles, scientists can achieve targeted drug delivery to specific tissues or cells. The stability and reactivity of these derivatives play a crucial role in designing effective drug carriers .
Environmental Monitoring and Detection of Nitroaromatic Compounds
The nitro groups in 2,4-DNP derivatives make them sensitive to nitroaromatic compounds. Researchers have utilized these derivatives in environmental monitoring, particularly for detecting explosives, pollutants, and other harmful substances. Their selectivity and sensitivity contribute to their application in sensor development .
properties
IUPAC Name |
4-[2-(2,4-dinitrophenyl)hydrazinyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O7/c15-9(3-4-10(16)17)12-11-7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5,11H,3-4H2,(H,12,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPSLOHNNGSOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.